Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula C25H31NO3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a cyclopentyl group, a trimethyl-substituted quinoline ring, and a carboxylate ester functional group.
Preparation Methods
The synthesis of Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic conditions.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its carboxylate ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparison with Similar Compounds
Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: This compound has an amide group instead of a carboxylate ester, which affects its solubility and reactivity.
2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and capable of forming salts.
Cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar to the carboxylate ester, but with an amide group, which can influence its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl 2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-15-9-5-8-12-18(15)22-21(24(28)29-17-10-6-7-11-17)16(2)26-19-13-25(3,4)14-20(27)23(19)22/h5,8-9,12,17,22,26H,6-7,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEGYDZEVKBMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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